3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid, also known as (R)-2-amino-3-(5-pyridyl)propanoic acid, finds application as a ligand in the construction of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials with highly porous structures, making them attractive for various applications, including gas storage, separation, and catalysis. The presence of both nitrogen and carboxylic acid groups in 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid allows it to effectively chelate metal ions, contributing to the formation of stable MOF structures. For instance, research has shown that this compound can be used to synthesize MOFs with specific functionalities, such as for selective CO2 capture [].
The potential of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid in medicinal chemistry is being explored. Studies suggest that it may have enzyme inhibitory activity, specifically against CYP2D6 and CYP3A4, which are involved in the metabolism of various drugs []. However, further investigation is needed to determine its efficacy and potential therapeutic applications.
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a compound characterized by its unique structure, which features a bipyridine unit linked to an alanine residue. This molecule, also known as (R)-2-amino-3-(5-pyridyl)propanoic acid, is notable for its potential applications in coordination chemistry and medicinal chemistry. The bipyridine moiety, known for its chelating properties, allows this compound to form stable complexes with metal ions, making it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes .
The compound has a molecular formula of C13H13N3O2 and a molecular weight of approximately 243.26 g/mol. It is soluble in various solvents, indicating its versatility in
There is no current information available on the specific mechanism of action of BPYA in biological systems. If BPYA forms metal complexes, the mechanism of action would depend on the bound metal and its interaction with biological targets.
It is advisable to handle BPYA with standard laboratory precautions for unknown compounds until more safety data becomes available.
BPYA represents a potentially interesting molecule with a combination of chelating and functional groups. Future research directions could involve:
The synthesis of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the following steps:
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid has several notable applications:
Interaction studies involving 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid focus on its chelation properties and biological interactions. Research indicates that the compound can form stable complexes with various transition metals, which could enhance its utility in catalysis and material science. Additionally, studies on its interaction with cytochrome P450 enzymes are ongoing to assess its pharmacological implications .
Several compounds share structural similarities with 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | 178933-04-5 | 0.87 |
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | 1624260-21-4 | 0.87 |
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | 93960-20-4 | 0.85 |
3-(Pyridin-4-yl)-L-alanine | 2044702-29-4 | 0.85 |
The uniqueness of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid lies in its combination of a bipyridine moiety with an amino acid structure. This dual functionality enhances its chelating ability while providing potential for biological activity that is not typically found in simpler amino acids or bipyridine derivatives alone .
The genetic incorporation of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid into proteins represents a sophisticated approach to introducing metal-binding functionality through engineered translation systems. This section examines the methodologies, challenges, and optimization strategies essential for successful bipyridine alanine incorporation.
The foundation of bipyridine alanine incorporation rests upon evolved orthogonal translation systems derived from Methanococcus jannaschii. The Methanococcus jannaschii tyrosyl-tRNA synthetase/tRNATyr pair has been extensively engineered to accommodate unnatural amino acids while maintaining orthogonality in Escherichia coli expression systems.
The evolved Methanococcus jannaschii system demonstrates remarkable specificity for bipyridine alanine through strategic active site modifications. Key mutations include Y32Q and D158A, which alter the binding pocket to accommodate the bipyridine moiety while eliminating recognition of natural tyrosine. These structural modifications result in a synthetase that shows preferential activation of O-methyl-L-tyrosine and related aromatic compounds over natural amino acids.
The orthogonal nature of the Methanococcus jannaschii system stems from fundamental differences between archaeal and bacterial translation machinery. The C1:G72 base pair in the acceptor stem of Methanococcus jannaschii tRNATyr, combined with the discriminator base A73, creates recognition elements that are not recognized by endogenous Escherichia coli aminoacyl-tRNA synthetases. Conversely, the evolved synthetase does not recognize bacterial tRNAs, ensuring specificity for the cognate archaeal tRNA.
Expression efficiency varies significantly depending on the specific mutations introduced and the protein context. Studies report 75-80% expression efficiency for bipyridine alanine incorporation in favorable positions, with yields of 6-18 mg per liter of culture. The system demonstrates excellent fidelity, with mass spectrometric analysis confirming exclusive incorporation of the target amino acid without detectable alternative substitutions.
The pEVOL system represents a significant advancement in amber suppression technology, featuring dual promoter architecture that enhances expression efficiency and stability. The pEVOL-PylRSAlaBpy system incorporates both constitutive and inducible promoters to drive expression of two copies of the aminoacyl-tRNA synthetase gene, resulting in higher yields of target proteins containing unnatural amino acids.
The vector architecture includes optimized tRNACUA expression driven by multiple promoters, ensuring adequate suppressor tRNA availability for efficient amber codon readthrough. The dual aminoacyl-tRNA synthetase expression system provides enhanced enzyme levels while maintaining balanced stoichiometry with the suppressor tRNA. This design addresses the common limitation of insufficient aminoacyl-tRNA synthetase levels that often constrains incorporation efficiency.
Plasmid stability represents a critical advantage of the pEVOL system. The optimized suppressor tRNACUA design reduces plasmid instability compared to earlier amber suppression vectors. This improvement is particularly important for large-scale protein production where plasmid loss can significantly impact yield consistency.
The system demonstrates exceptional versatility, supporting incorporation of diverse unnatural amino acids through different evolved synthetases. For bipyridine alanine specifically, the pEVOL-BpyRS variant contains the necessary mutations to recognize and activate the bipyridine-containing substrate while excluding natural amino acids.
Optimization of bipyridine alanine incorporation requires careful attention to multiple parameters affecting both translation efficiency and protein folding. Temperature control represents a critical factor, with expression typically performed at 18°C following induction to promote proper protein folding and reduce aggregation. This reduced temperature strategy enhances soluble protein yield while minimizing stress on the expression system.
Amino acid concentration optimization follows a dose-response relationship, with concentrations of 0.15-0.5 millimolar bipyridine alanine providing optimal incorporation without cellular toxicity. Higher concentrations can inhibit cell growth, while insufficient concentrations limit suppression efficiency and result in truncated proteins.
Culture medium selection significantly impacts expression yields. Terrific Broth provides superior results compared to Luria-Bertani medium, supporting higher cell densities and enhanced protein production. Supplementation with additional nutrients and buffering capacity further improves expression outcomes.
Induction timing optimization requires careful monitoring of cell density, with optimal induction occurring at OD600 values of 1.0-1.2. The coordinated induction using both arabinose (0.2%) and isopropyl β-D-1-thiogalactopyranoside (1 millimolar) ensures synchronized expression of both the amber suppression machinery and the target protein.
Co-transformation ratios between the pEVOL vector and target protein plasmid influence suppression efficiency. A slight excess of pEVOL plasmid (1.25:1 ratio) improves amber suppression by ensuring adequate suppressor tRNA and synthetase availability. This optimization addresses the common bottleneck of limiting translation components in amber suppression systems.
Expression yield enhancement requires systematic optimization of multiple interconnected factors affecting amber suppression efficiency. The primary limitation often involves insufficient suppressor tRNA levels, which can be addressed through optimized tRNACUA expression systems featuring enhanced promoter strength and improved transcript stability.
Release factor competition represents a significant challenge in amber suppression systems. Endogenous release factor 1 recognizes amber codons and promotes translation termination, competing directly with suppressor tRNA for codon recognition. Engineering approaches targeting eRF1 modification have demonstrated substantial improvements, with E55D mutations providing 4-fold enhancements in suppression efficiency without affecting recognition of other stop codons.
Nonsense-mediated mRNA decay poses an additional challenge by targeting transcripts containing premature amber stop codons for degradation. Strategies to address this include using bacterial strains deficient in nonsense-mediated decay pathways or optimizing amber codon context to reduce recognition by decay machinery.
The context surrounding amber codons significantly influences suppression efficiency. Nucleotides immediately upstream and downstream of the amber codon can dramatically affect readthrough efficiency, with some contexts improving suppression by several fold. Systematic screening of different codon contexts enables identification of optimal positions for amber codon placement.
Multiple-site incorporation presents additional challenges, as suppression efficiency typically decreases with increasing numbers of amber codons. However, optimized systems can achieve up to 43% efficiency for proteins containing three amber codons, enabling complex modifications requiring multiple unnatural amino acid incorporations.
Strategic position selection represents a critical determinant of successful bipyridine alanine incorporation without compromising protein structure or function. Surface-exposed regions generally provide optimal incorporation sites, as they minimize disruption of core structural elements while maintaining accessibility for metal coordination.
Flexible loop regions offer particularly favorable incorporation sites, as they can accommodate the bipyridine moiety without constraining protein dynamics. These regions typically exhibit lower structural constraints and can tolerate side chain substitutions more readily than rigid secondary structure elements.
Secondary structure considerations require careful evaluation, as incorporation within alpha-helices or beta-sheets can disrupt hydrogen bonding patterns and destabilize the native fold. The bipyridine side chain, while relatively compact, possesses distinct geometric and electronic properties that may not be compatible with all structural contexts.
Thermal stability assessment provides quantitative evaluation of incorporation effects on protein stability. Thermal shift assays using differential scanning fluorimetry enable rapid screening of different incorporation positions to identify sites that maintain near-native stability. Studies indicate that bipyridine alanine incorporation typically reduces melting temperatures by 6-10°C compared to wild-type proteins, representing acceptable stability loss for most applications.
Functional preservation requires assessment of how bipyridine alanine incorporation affects protein activity. For enzymes, incorporation near active sites may impair catalytic function, while distant sites often show minimal impact. Systematic mutagenesis studies help identify positions that preserve essential functions while enabling metal coordination.